6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. This decasaccharide consists of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronic acid is known for its viscoelastic properties and its ability to retain water, making it a crucial component in various biological processes and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. This enzyme cleaves the glycosidic bonds, producing oligosaccharides of defined lengths, including decasaccharides . The reaction typically occurs under mild conditions, with the enzyme acting at physiological pH and temperature.
Industrial Production Methods: Industrial production of hyaluronic acid and its fragments often involves microbial fermentation. Strains of bacteria such as Streptococcus zooepidemicus are commonly used. The fermentation process is optimized to produce high yields of hyaluronic acid, which is then purified and enzymatically digested to obtain specific oligosaccharides .
Chemical Reactions Analysis
Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucuronic acid units.
Reduction: Reduction reactions can target the carbonyl groups in the glucuronic acid.
Substitution: Substitution reactions can introduce functional groups at specific positions on the sugar units.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for selective oxidation of vicinal diols.
Reduction: Sodium borohydride is often employed for reducing carbonyl groups.
Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used under basic conditions to introduce new functional groups.
Major Products: The major products of these reactions include oxidized, reduced, or substituted hyaluronate decasaccharides, which can have altered physical and chemical properties .
Scientific Research Applications
Hyaluronate Decasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of hyaluronic acid.
Biology: It plays a role in cell signaling and interaction studies, particularly in understanding the extracellular matrix.
Medicine: Hyaluronate Decasaccharide is investigated for its potential in wound healing, tissue engineering, and as a drug delivery vehicle.
Industry: It is used in the formulation of cosmetics and skincare products due to its hydrating properties.
Mechanism of Action
Hyaluronate Decasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions can activate various signaling pathways involved in cell proliferation, migration, and inflammation. The decasaccharide can also modulate the activity of enzymes and other proteins in the extracellular matrix, influencing tissue repair and regeneration .
Comparison with Similar Compounds
Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but contains sulfate groups.
Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.
Heparan Sulfate: Contains more complex sulfation and is involved in different biological processes.
Uniqueness: Hyaluronate Decasaccharide is unique due to its specific size and lack of sulfation, which gives it distinct physical and biological properties. Its ability to interact with specific receptors and modulate cellular processes makes it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C70H107N5O56 |
---|---|
Molecular Weight |
1914.6 g/mol |
IUPAC Name |
6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113) |
InChI Key |
MFGYLKSHPJKCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |
Origin of Product |
United States |
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